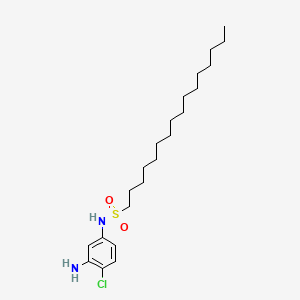![molecular formula C22H30 B11950752 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene CAS No. 22927-07-7](/img/structure/B11950752.png)
1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with a tert-butyl group and an ethyl group linked to another benzene ring, which is also substituted with a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and acids (H₂SO₄) are employed in substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted aromatic compounds
Scientific Research Applications
1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as an antioxidant.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The tert-butyl groups influence the reactivity of the benzene rings, making them more susceptible to electrophilic attack. This property is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the ethyl linkage between the benzene rings.
4-tert-Butylphenylacetylene: Contains a tert-butyl group and an ethynyl group instead of an ethyl linkage.
Uniqueness: 1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of two tert-butyl groups and an ethyl linkage between the benzene rings differentiates it from other similar compounds, making it valuable in specialized applications.
Properties
CAS No. |
22927-07-7 |
|---|---|
Molecular Formula |
C22H30 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1-tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene |
InChI |
InChI=1S/C22H30/c1-21(2,3)19-13-9-17(10-14-19)7-8-18-11-15-20(16-12-18)22(4,5)6/h9-16H,7-8H2,1-6H3 |
InChI Key |
WSPBJQKQBBNHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


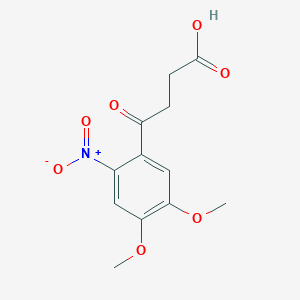
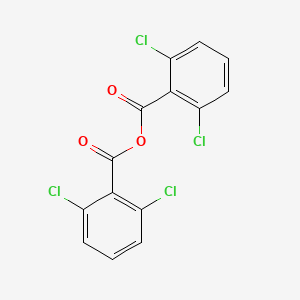
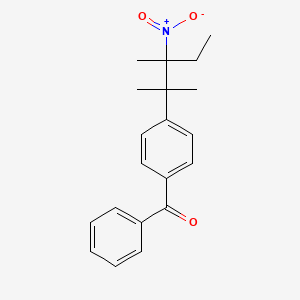
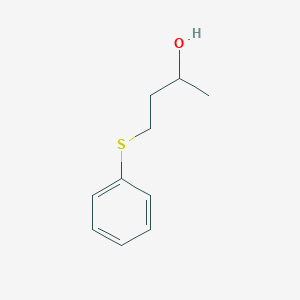


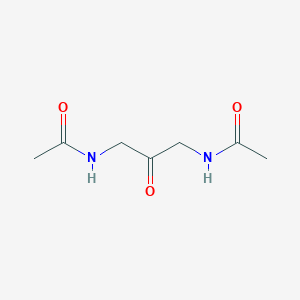

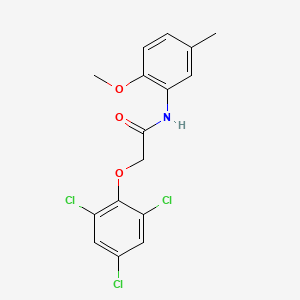
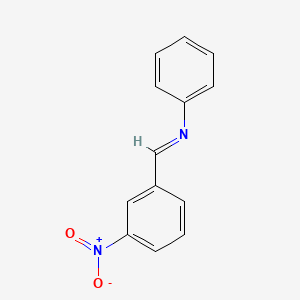

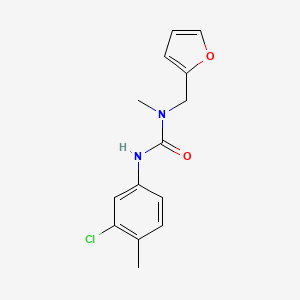
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
